molecular formula C16H25NO B417226 2-ethyl-N-(2-phenylethyl)hexanamide

2-ethyl-N-(2-phenylethyl)hexanamide

Katalognummer: B417226
Molekulargewicht: 247.38g/mol
InChI-Schlüssel: YFBYOJKFHKENIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-N-(2-phenylethyl)hexanamide is a secondary amide characterized by a hexanamide backbone with a 2-ethyl substituent and an N-linked 2-phenylethyl group. This structure combines hydrophobic alkyl chains with aromatic moieties, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves the acylation of 2-phenylethylamine with 2-ethylhexanoyl chloride under basic conditions, followed by purification via recrystallization or chromatography .

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38g/mol

IUPAC-Name

2-ethyl-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-3-5-11-15(4-2)16(18)17-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)

InChI-Schlüssel

YFBYOJKFHKENIG-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

Kanonische SMILES

CCCCC(CC)C(=O)NCCC1=CC=CC=C1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Synthesis Method Biological/Functional Relevance References
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole replaces phenyl group Acylation of tryptamine derivatives Antimalarial activity (blocks melatonin-induced synchronization)
2-Ethyl-N-(3-hydroxyphenyl)hexanamide Hydroxyl group at phenyl meta-position Similar acylation with 3-hydroxyaniline Enhanced solubility due to polar -OH group
N-(2-Nitrophenyl)hexanamide Nitro group at phenyl ortho-position Nitration of phenyl precursor before acylation Quorum sensing antagonist (IC50 = 79 µM)
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide Naphthyridine replaces phenyl group Coupling with 7-amino-4-methylnaphthyridinone Potential kinase inhibition (structural analogy to kinase inhibitors)

Key Structural and Functional Insights

  • Chain Length : Hexanamide derivatives (C6) exhibit superior biological activity compared to shorter-chain analogues (e.g., C4). For instance, N-(2-nitrophenyl)hexanamide showed quorum sensing antagonism, while the C4 analogue was inactive .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding to hydrophobic pockets in proteins via dipole interactions (e.g., nitro group in N-(2-nitrophenyl)hexanamide forms H-bonds with Trp66 in LuxR) . Hydroxyl Groups: Improve aqueous solubility but may reduce membrane permeability (e.g., 2-ethyl-N-(3-hydroxyphenyl)hexanamide) . Aromatic Systems: Indole or naphthyridine moieties (vs. phenyl) enhance π-π stacking with biological targets, as seen in antimalarial indole derivatives .

Physicochemical Properties

  • Solubility: Hydrophobicity increases with alkyl chain length and aromaticity. Polar substituents (e.g., -OH, -NO₂) mitigate this effect .
  • Melting Points : Aromatic derivatives (e.g., naphthyridine-containing compounds) exhibit higher melting points due to rigid structures .

Vorbereitungsmethoden

Procedure:

  • Convert 2-ethylhexanoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux for 3 hours.

  • Add 2-phenylethylamine (1.1 equivalents) and sodium hydride (3 equivalents) in DCM at 0°C.

  • Warm to room temperature and stir for 3.5 hours.

  • Extract with DCM, wash with 2 N NaOH, and purify via silica chromatography.

This method achieves 36–40% yield, with side products arising from over-alkylation or incomplete chloride formation.

Catalytic Aminolysis Using Ruthenium Complexes

Recent advances in transition metal catalysis enable direct amidation of alcohols or esters without pre-activation. A ruthenium N-heterocyclic carbene (NHC) catalyst (P(Cyp)₃·HBF₄) facilitated oxidative amidation of alcohols with amines under mild conditions. For 2-ethyl-N-(2-phenylethyl)hexanamide:

Reaction Setup:

ParameterValue
Catalyst loading5 mol%
BaseK₂CO₃ (20 mol%)
SolventToluene
Temperature110°C
Hydrogen acceptor3-Methyl-2-butanone

This method selectively produces secondary amides with 85–90% conversion, avoiding imine byproducts.

Comparative Analysis of Preparation Methods

MethodYieldPurityKey AdvantagesLimitations
EDCI/HOBt coupling92–95%HighMild conditions, scalableRequires coupling agents
Acid chloride36–40%ModerateRapid reactionToxic SOCl₂ byproduct
Ru catalysis85–90%HighNo pre-activation, sustainableHigh catalyst cost
Oxidative + coupling70–75%ModerateUtilizes stable aldehydesMulti-step, lower overall efficiency

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-ethyl-N-(2-phenylethyl)hexanamide with high purity?

  • Methodological Answer : The synthesis typically involves acylation of 2-phenylethylamine with 2-ethylhexanoyl chloride. Key steps include:
  • Reagent Optimization : Use N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide derivatives as acylating agents in aqueous conditions for high selectivity (yields up to 95%) .
  • Solvent System : Toluene:water (8:2) under reflux, monitored via TLC (hexane:ethyl acetate, 9:1) for reaction completion .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-ethyl-N-(2-phenylethyl)hexanamide?

  • Methodological Answer :
  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} (δ 0.8–1.6 ppm for aliphatic protons, δ 7.2–7.4 ppm for phenyl groups) and 13C NMR^{13} \text{C NMR} (amide carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 277.3 (C16_{16}H25_{25}NO) .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm1^{-1} and N-H bend at ~1550 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2-ethyl-N-(2-phenylethyl)hexanamide across different solvents?

  • Methodological Answer : Discrepancies may arise from hydration/dimerization effects. To address this:
  • Hydration Studies : Measure water distribution in dodecane solutions using Karl Fischer titration to quantify hydration states (e.g., BEHHA analog studies show dimerization impacts solubility) .
  • Temperature Control : Test solubility at 298 K under controlled humidity to isolate solvent-polarity effects .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends in non-polar vs. polar aprotic solvents .

Q. What strategies can optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Activating Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the acyl chloride to enhance electrophilicity .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics in inert solvents (e.g., THF) .
  • pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the acyl intermediate .

Q. How does the steric bulk of the 2-ethylhexanoyl group influence binding interactions in biological assays?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with shorter (pentanoyl) or branched (isopropyl) acyl chains and test inhibitory activity (e.g., IC50_{50} shifts in enzyme assays) .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins, focusing on hydrophobic pocket occupancy .
  • Thermodynamic Profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) to quantify steric vs. enthalpic contributions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to account for potential dimerization of 2-ethyl-N-(2-phenylethyl)hexanamide in biological media?

  • Methodological Answer :
  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements to identify concentration thresholds for monomer-dimer equilibrium .
  • Dynamic Light Scattering (DLS) : Monitor aggregate size in PBS or cell culture media at 37°C .
  • Bioactivity Normalization : Express dose-response curves as monomer-equivalent concentrations, adjusted using CMC data .

Q. What computational methods are recommended to predict metabolic pathways of 2-ethyl-N-(2-phenylethyl)hexanamide?

  • Methodological Answer :
  • In Silico Metabolism : Use GLORYx or BioTransformer to identify probable Phase I/II metabolites (e.g., hydroxylation at the ethyl branch or amide hydrolysis) .
  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at specific carbon centers .
  • Cross-Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS metabolite profiling) .

Tables of Key Data

Table 1 : Synthetic Yields Under Varying Conditions

Acylating AgentSolventTime (h)Yield (%)
4-NitrobenzenesulfonylH2_2O595
Tosyl ChlorideTHF782

Table 2 : Solubility in Common Solvents (mg/mL)

Solvent298 K (Hydrated)298 K (Anhydrous)
Dodecane12.445.8
Ethanol89.191.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.